molecular formula C16H18N2O B368860 N-(quinolin-5-yl)cyclohexanecarboxamide CAS No. 895890-07-0

N-(quinolin-5-yl)cyclohexanecarboxamide

Cat. No.: B368860
CAS No.: 895890-07-0
M. Wt: 254.33g/mol
InChI Key: SQFUUIKCIGGATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(quinolin-5-yl)cyclohexanecarboxamide (CAS 895890-07-0) is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This molecule features a carboxamide linker connecting a cyclohexane ring to a quinoline moiety, a structure known for its relevance in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmaceutical sciences, historically recognized for its antimalarial properties in derivatives like primaquine and tafenoquine . The carboxamide linkage is a fundamental functional group in biologically active molecules, valued for its stability and capacity for hydrogen bonding, which is critical for molecular recognition . The incorporation of the cyclohexane ring can influence the molecule's overall lipophilicity and stereochemistry, parameters that are crucial for optimizing pharmacokinetic properties . As a building block, this compound is of significant interest for exploring structure-activity relationships (SAR) and for the synthesis of more complex molecules in various research applications . Researchers can leverage this compound to develop novel derivatives targeting a range of therapeutic areas. Please note: This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

CAS No.

895890-07-0

Molecular Formula

C16H18N2O

Molecular Weight

254.33g/mol

IUPAC Name

N-quinolin-5-ylcyclohexanecarboxamide

InChI

InChI=1S/C16H18N2O/c19-16(12-6-2-1-3-7-12)18-15-10-4-9-14-13(15)8-5-11-17-14/h4-5,8-12H,1-3,6-7H2,(H,18,19)

InChI Key

SQFUUIKCIGGATP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Key Cyclohexanecarboxamide Derivatives and Properties

Compound Name Substituents/Modifications Key Activity/Application Reference
WAY-100635 Pyridinyl, methoxyphenylpiperazine 5-HT1A antagonist
H₂L₉ Naphthalen-1-ylthiourea Metal chelation, antimicrobial
Compound 12a 3-hydroxy-5-isopentylphenyl Antituberculosis
WS-12 4-Methoxyphenyl, menthane backbone Cooling agent (TRPM8 agonist)
N-(2-methylsulfonylamino-5-CF₃-pyridyl) Trifluoromethylpyridinyl, methylsulfonyl Anticancer/antiviral

Preparation Methods

Reaction Mechanism and Reagent Selection

The direct acylation approach employs carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of cyclohexanecarboxylic acid. In a representative procedure, 5-aminoquinoline (1.0 equiv) is reacted with cyclohexanecarboxylic acid (1.2 equiv) in the presence of EDC (1.5 equiv) and N-hydroxysuccinimide (NHS, 0.5 equiv) in anhydrous dichloromethane (DCM). The reaction proceeds at room temperature for 12–24 hours, achieving yields of 68–75% after silica gel chromatography.

Optimization of Solvent and Temperature

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics but necessitate higher temperatures (50–60°C). For instance, substituting DCM with DMF reduced reaction time to 6 hours but required subsequent purification via recrystallization from ethanol/water to remove residual DMF. Triethylamine (TEA) is critical for neutralizing HCl byproducts, with molar ratios of TEA-to-acid exceeding 2:1 improving yields to 82%.

Acid Chloride-Mediated Synthesis

Preparation of Cyclohexanecarbonyl Chloride

Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux to generate the corresponding acid chloride. A protocol from specifies stirring cyclohexanecarboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) at 70°C for 2 hours, followed by vacuum distillation to isolate the chloride in 89% purity.

Amide Bond Formation

The acid chloride is reacted with 5-aminoquinoline in a two-phase system. In a typical procedure, 5-aminoquinoline (1.0 equiv) is dissolved in DCM and cooled to 0°C before dropwise addition of cyclohexanecarbonyl chloride (1.1 equiv). After stirring at room temperature for 4 hours, the mixture is washed with 1M HCl and saturated NaHCO₃, yielding the crude product. Column chromatography (ethyl acetate/hexane, 1:3) affords N-(quinolin-5-yl)cyclohexanecarboxamide in 76% yield.

Microwave-Assisted Condensation

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. A study in details a 30-minute synthesis using 5-aminoquinoline (1.0 equiv), cyclohexanecarboxylic acid (1.2 equiv), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent. Irradiation at 100°C in DMF produced the amide in 85% yield, with >99% purity confirmed by high-performance liquid chromatography (HPLC).

Energy Efficiency and Scalability

This method minimizes side products such as N-acylurea derivatives, which are common in thermal reactions. Scaling to 50 mmol retained an 83% yield, demonstrating viability for industrial production.

Catalytic Amidation Using Transition Metal Complexes

Nickel-Catalyzed Coupling

A novel approach in utilizes Ni(cod)₂ (cod = 1,5-cyclooctadiene) with triphenylphosphine (PPh₃) to catalyze the reaction between 5-aminoquinoline and cyclohexanecarboxylic acid. In tert-amyl alcohol at 80°C, the catalyst (5 mol%) achieves 78% yield in 6 hours. The mechanism likely involves oxidative addition of the acid to Ni⁰, followed by nucleophilic attack by the amine.

Ligand Effects and Substrate Scope

Bulky ligands like tricyclohexylphosphine (PCy₃) suppressed undesired dimerization of quinoline, improving selectivity to 91%. This method tolerates electron-withdrawing substituents on the quinoline ring, enabling derivatives with halogen or nitro groups.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Cost Index
Direct Acylation (EDC)68–7595–9812–24 hModerate
Acid Chloride76976 hLow
Microwave-Assisted85>990.5 hHigh
Nickel-Catalyzed78916 hVery High

Key Findings :

  • Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.

  • Acid chloride methods are cost-effective for laboratory-scale production.

  • Catalytic amidation is preferable for functionalized quinoline derivatives.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.89 (d, J = 4.2 Hz, 1H, quinoline-H), 8.32 (d, J = 8.4 Hz, 1H, quinoline-H), 7.58–7.42 (m, 3H, quinoline-H), 2.41–1.71 (m, 11H, cyclohexane + NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C=O), 148.9 (quinoline-C), 134.1–116.7 (aromatic carbons), 45.3–25.8 (cyclohexane carbons).

  • MS (ESI) : m/z 269.2 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at t<sub>R</sub> = 4.2 minutes, confirming >99% purity for microwave-synthesized batches .

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